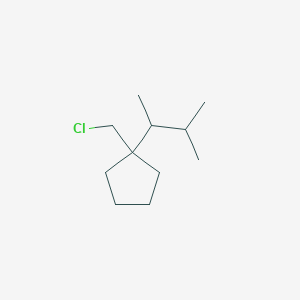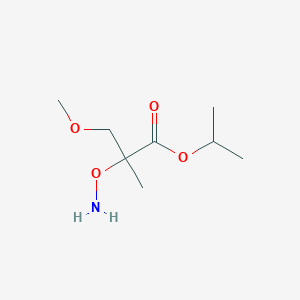
3-(2-Fluorophenyl)cyclopentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)cyclopentan-1-amine is a chemical compound with the molecular formula C11H14FN It is a cyclopentane derivative where a fluorophenyl group is attached to the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)cyclopentan-1-amine typically involves the reaction of 2-fluorobenzyl chloride with cyclopentanone in the presence of a base, followed by reduction and amination steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)cyclopentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
3-(2-Fluorophenyl)cyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-Fluorophenyl)cyclopentan-1-amine: This compound has a fluorine atom at the 3-position of the phenyl ring instead of the 2-position.
3-(4-Fluorophenyl)cyclopentan-1-amine: Here, the fluorine atom is at the 4-position of the phenyl ring.
Uniqueness
3-(2-Fluorophenyl)cyclopentan-1-amine is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. The specific placement of the fluorine atom can affect the compound’s interaction with molecular targets, making it distinct from its isomers .
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
3-(2-fluorophenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C11H14FN/c12-11-4-2-1-3-10(11)8-5-6-9(13)7-8/h1-4,8-9H,5-7,13H2 |
InChI Key |
CQMMRSCAQIXNTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1C2=CC=CC=C2F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(3-Nitrophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15261034.png)



![6H,7H-Furo[2,3-d]pyridazin-7-one](/img/structure/B15261063.png)
![[1,2,4]Triazolo[1,5-a]pyrazine-8-carbonitrile](/img/structure/B15261069.png)

